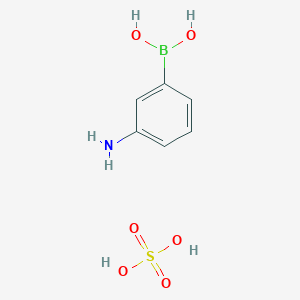

3-氨基苯硼酸半硫酸盐

描述

3-Aminophenylboronic acid hemisulfate is not directly discussed in the provided papers, but it is a compound related to the broader class of aminoboronic acids. These compounds have garnered interest due to their potential applications in bifunctional catalysis. Aminoboronic acids are known to catalyze organic reactions, and their synthesis and applications have been explored to some extent, although challenges remain in their isolation and purification .

Synthesis Analysis

The synthesis of aminoboronic acids, which would include compounds like 3-aminophenylboronic acid hemisulfate, involves several general approaches. However, the isolation and purification of these compounds can present practical challenges. Despite these difficulties, advances have been made in the synthesis of both chiral and achiral aminoboronic acids, which have shown promise as bifunctional organic catalysts .

Molecular Structure Analysis

While the molecular structure of 3-aminophenylboronic acid hemisulfate is not explicitly analyzed in the provided papers, aminoboronic acids typically consist of an amino group and a boronic acid group within their structure. This combination of functional groups is key to their reactivity and their ability to act as catalysts in various organic reactions .

Chemical Reactions Analysis

Aminoboronic acids have been found to catalyze a range of reactions. For example, they have been used to enable the hydrolysis and etherification of chlorohydrins, catalyze direct amide formation, and facilitate the kinetic resolution of racemic amines during acylation. Additionally, they can function as aldol catalysts, acting through in situ boronate enolate formation in water, and have been used in tunable asymmetric aldol reactions through the formation of an enamine .

Physical and Chemical Properties Analysis

The physical and chemical properties of 3-aminophenylboronic acid hemisulfate are not detailed in the provided papers. However, the properties of aminoboronic acids, in general, are influenced by their functional groups, which can interact with various substrates and reagents, leading to their diverse catalytic abilities. The boronic acid moiety, in particular, is known for its ability to form reversible covalent bonds with diols and carbonyl compounds, which is a key feature in their catalytic processes .

In a related context, phenylboronic acid has been used as an efficient and eco-friendly catalyst for the synthesis of α-aminophosphonates under solvent-free conditions. This showcases the versatility of boronic acids in catalyzing multi-component reactions, which could be relevant to the properties and reactivity of 3-aminophenylboronic acid hemisulfate .

Relevant Case Studies

Although no specific case studies involving 3-aminophenylboronic acid hemisulfate are provided, the papers do present case studies of related aminoboronic acids. For instance, aminoboronic acids have been used in the synthesis of β-amino acids through a one-pot synthesis, which is of interest in medicinal and pharmaceutical chemistry. The reaction mechanism and the influence of various factors such as electronic effects and solvent polarity have been studied to optimize the production of these β-amino acids .

科学研究应用

糖化血红蛋白检测:

- SivaRamaKrishna 等人(2011 年)报道了使用 3-氨基苯硼酸(APBA)改性的氧化石墨烯进行糖化血红蛋白的电化学检测(SivaRamaKrishna 等人,2011 年)。

- Přibyl 和 Skládal(2005 年)利用 APBA 构建亲和质谱传感器,用于测定糖类和糖化血红蛋白(Přibyl 和 Skládal,2005 年)。

蛋白质分子印迹:

- Yan、Lu 和 Gao(2007 年)探索了 APBA 的聚合,用于改性聚苯乙烯微球,以进行蛋白质(溶菌酶)分子印迹(Yan、Lu 和 Gao,2007 年)。

- Li 等人(2018 年)制备了一种新型的氨基苯硼酸功能化磁性纳米复合材料,用于特异性识别糖蛋白和糖肽(Li 等人,2018 年)。

细菌检测:

- Wannapob 等人(2010 年)开发了一种使用 3-氨基苯硼酸的传感器,通过其与细菌细胞壁上二醇基的结合反应来检测细菌(Wannapob 等人,2010 年)。

毛细管电泳修饰:

- Bossi 等人(2004 年)使用 APBA 的聚合来对毛细管电泳毛细管进行开放管状修饰,提高了分离非对映异构体和蛋白质的选择性(Bossi 等人,2004 年)。

糖蛋白捕获:

- Zhai 等人(2018 年)合成了一种 3-氨基苯硼酸功能化的固定相,用于亲水相互作用色谱,证明了其分离壳寡糖的有效性(Zhai 等人,2018 年)。

- Lin 等人(2011 年)创建了 APBA 功能化的磁性氧化铁纳米粒子,用于从蛋白质混合物中选择性捕获糖蛋白(Lin 等人,2011 年)。

安全和危害

3-Aminophenylboronic Acid Hemisulfate causes skin irritation and serious eye irritation . It may also cause respiratory irritation . Safety measures include avoiding breathing dust/fume/gas/mist/vapors/spray, wearing protective gloves/clothing/eye protection/face protection, and washing with plenty of soap and water if it comes in contact with skin .

属性

IUPAC Name |

(3-aminophenyl)boronic acid;sulfuric acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C6H8BNO2.H2O4S/c2*8-6-3-1-2-5(4-6)7(9)10;1-5(2,3)4/h2*1-4,9-10H,8H2;(H2,1,2,3,4) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UKTAURVTSWDIQR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=CC=C1)N)(O)O.B(C1=CC(=CC=C1)N)(O)O.OS(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18B2N2O8S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

372.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Aminophenylboronic Acid Hemisulfate | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

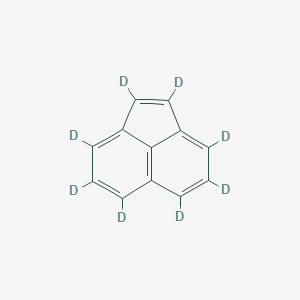

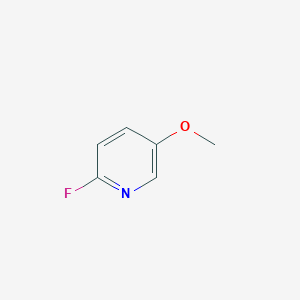

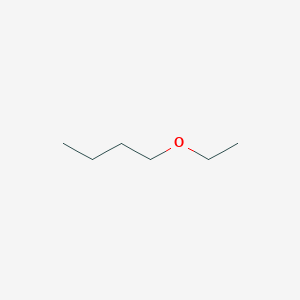

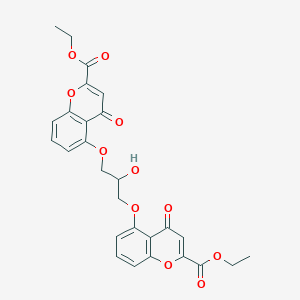

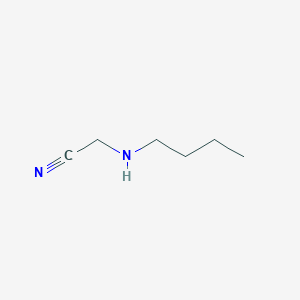

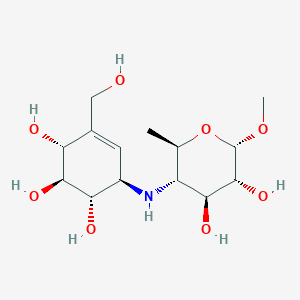

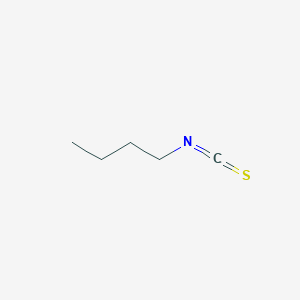

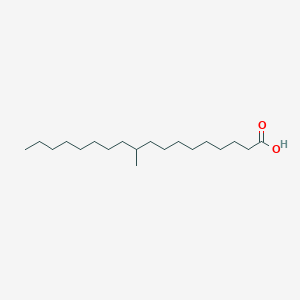

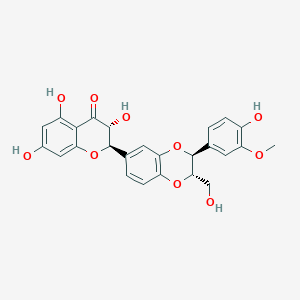

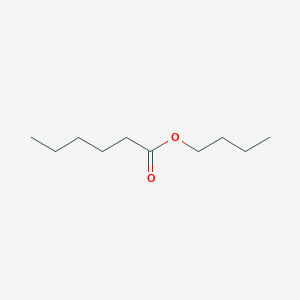

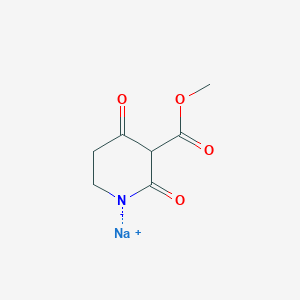

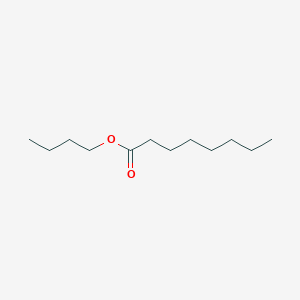

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。